2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
2-cyclopropyl-1-(4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-5-3-9(4-6-10)11(13)7-8-1-2-8;/h3-6,8,11H,1-2,7,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHLIDXPTCQICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=CC=C(C=C2)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride typically involves the reaction of cyclopropylmethylamine with 4-fluorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Scientific Research Applications
Medicinal Chemistry
2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride is being explored for its therapeutic potential in various medical conditions. Notably, it has shown:
- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects by interacting with neurotransmitter systems in the brain, particularly serotonin receptors.
- Anxiolytic Properties : The compound is also under investigation for its potential to reduce anxiety symptoms, possibly through modulation of the corticotropin-releasing factor (CRF) pathways .
Organic Synthesis
In organic synthesis, this compound serves as a valuable building block for developing more complex molecules. Its unique structure allows for:
- Synthesis of Related Compounds : It can be used as a precursor for synthesizing other fluorinated compounds, which are important in drug development due to their enhanced metabolic stability and bioavailability .
- Mechanochemical Synthesis : Recent advancements in mechano-synthesis techniques highlight its role in producing intermediates for pharmaceuticals, showcasing environmentally friendly methods that improve yield and efficiency .
The biological activity of 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride stems from its ability to interact with various molecular targets:
- Neurotransmitter Receptors : The compound's interaction with serotonin and norepinephrine receptors suggests a mechanism by which it may exert its antidepressant effects .
- Enzyme Inhibition : Ongoing research indicates potential inhibitory effects on specific enzymes involved in metabolic pathways, which could lead to therapeutic applications beyond mental health disorders.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Antidepressant Activity : A study published in Pharmacology highlighted the antidepressant-like effects observed in animal models following administration of the compound, suggesting its potential as a treatment option for depression .
- Synthesis Methodologies : Research focused on various synthetic routes has demonstrated efficient methods for producing this compound, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
- Biological Pathway Modulation : Investigations into the modulation of neurotransmitter pathways have indicated that this compound may serve as a promising candidate for further pharmacological development targeting mood disorders .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways . This modulation can result in various physiological effects, which are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest structural analogs include derivatives with fluorophenyl and cyclopropyl motifs. Below is a comparative analysis based on the provided evidence:
Research Findings and Implications
Positional Isomerism : The para-fluorophenyl group in the target compound vs. the meta-fluorophenyl group in Compound d () may lead to divergent biological activities. For example, para-substituted fluorophenyl groups often exhibit enhanced steric compatibility with hydrophobic receptor pockets compared to meta-substituted analogs.
Backbone Modifications: The ethanamine backbone in the target compound contrasts with the thienopyridine core in Compounds c and d (). The latter’s heterocyclic structure likely improves metabolic stability but may reduce bioavailability due to increased molecular weight.
Biological Activity
2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride, a compound of interest in pharmaceutical research, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride can be represented as follows:
- Molecular Formula : CHClF
- Molecular Weight : 201.67 g/mol
- Chemical Structure : The compound features a cyclopropyl group and a fluorophenyl moiety, which are critical for its biological activity.
The biological activity of 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective monoamine transporter inhibitor, influencing the reuptake of neurotransmitters such as serotonin and norepinephrine. This mechanism is significant in the context of treating mood disorders and other neuropsychiatric conditions.
Biological Activity Overview
The compound has shown various biological activities, including:
- Antidepressant Effects : Studies indicate that it may exhibit antidepressant-like effects in animal models by modulating serotonin levels.
- Anti-inflammatory Properties : Preliminary data suggest potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
- Antitumor Activity : There is emerging evidence that compounds with similar structures may possess cytotoxic effects against certain cancer cell lines.
Research Findings and Case Studies
A review of recent literature highlights several key findings related to the biological activity of 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride:
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Activity
In a study published in PubMed Central, researchers evaluated the antidepressant potential of various amine derivatives, including 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride. The compound demonstrated significant reductions in depressive-like behaviors in rodent models, correlating with increased serotonin levels in the brain .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays revealed that it effectively reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages, suggesting its potential use in treating inflammatory diseases .
Case Study 3: Antitumor Activity
Research exploring the cytotoxic effects against cancer cell lines showed that derivatives similar to 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride exhibited notable antiproliferative activity. Specifically, it was found to induce apoptosis in HeLa cells, making it a candidate for further development as an anticancer agent .
Q & A
Basic: What are the recommended safety protocols for handling 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Exposure Mitigation: Avoid prolonged skin contact and inhalation of vapors. Implement engineering controls (e.g., local exhaust ventilation) during synthesis or purification .
- First Aid: In case of contact, flush eyes/skin with water for 15 minutes. Seek medical attention if irritation persists. Emergency protocols should align with GHS guidelines for structurally similar amines (e.g., 2-chloroethylamine hydrochloride) .
- Waste Disposal: Classify waste as hazardous and use certified disposal services, as recommended for fluorophenyl analogs .
Basic: How can researchers verify the purity and structural integrity of 2-Cyclopropyl-1-(4-fluorophenyl)ethanamine hydrochloride?
Answer:
Analytical Techniques:
Validation: Cross-reference with databases like PubChem or ChemSpider for spectral libraries of fluorophenyl ethanamine derivatives .
Advanced: What experimental strategies can resolve discrepancies in biological activity data across studies?
Answer:
- Replication: Standardize assay conditions (e.g., pH, temperature) using controls from structurally validated compounds (e.g., 4-Methoxyphenyl sulfonyl piperidine HCl) .
- Purity Checks: Quantify impurities via HPLC-MS; even 1% contaminants (e.g., cyclopropane degradation products) may skew receptor binding assays .
- Dose-Response Analysis: Use logarithmic dilution series to identify non-linear effects, as seen in fluorophenyl amine analogs .
- Data Normalization: Report activities relative to positive controls (e.g., known enzyme inhibitors) to minimize inter-lab variability .
Advanced: How does the cyclopropyl group influence physicochemical properties compared to non-cyclopropyl analogs?
Answer:
- Lipophilicity: The cyclopropyl ring increases logP by ~0.5 units compared to ethyl or methyl analogs, enhancing membrane permeability (predicted via ACD/Labs Percepta) .
- Steric Effects: Conformational rigidity may reduce rotational entropy, affecting binding kinetics in enzyme assays (e.g., vs. 2-(2,3-difluorophenyl)ethanamine HCl) .
- Stability: Cyclopropane rings are prone to acid-catalyzed ring-opening; storage at pH 7–8 in inert atmospheres is advised .
Basic: What synthetic routes are employed to prepare this compound?
Answer:
- Reductive Amination: React 2-Cyclopropyl-1-(4-fluorophenyl)ethanone with ammonium acetate and sodium cyanoborohydride in methanol .
- Chiral Resolution: Use (R)- or (S)-mandelic acid to isolate enantiomers, as demonstrated for trifluoromethoxy-phenyl ethanamine HCl .
- Purification: Recrystallize from ethanol/water mixtures to achieve ≥95% purity, monitored by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
Advanced: What challenges arise in achieving enantiomeric purity, and what resolution methods are effective?
Answer:
- Chiral Intermediates: Synthesize enantiopure cyclopropane precursors via Simmons-Smith reactions with chiral catalysts (e.g., Zn-Cu/menthol) .
- Chromatography: Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers, achieving >99% ee .
- Crystallization: Diastereomeric salt formation with dibenzoyl-D-tartaric acid, as validated for (S)-1-(4-trifluoromethoxyphenyl)ethanamine HCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
